4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid
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Overview
Description
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a sulfanyl group linked to a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxythiophenol and 4-formylbenzoic acid.
Formation of Intermediate: The 2-hydroxythiophenol reacts with 4-formylbenzoic acid under basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product, 4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to the presence of the hydroxyphenyl group, which can donate electrons to neutralize free radicals. Additionally, the sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
4-{[(2-Hydroxyphenyl)thio]methyl}benzoic acid: Similar structure but with a thioether linkage.
4-{[(2-Hydroxyphenyl)selanyl]methyl}benzoic acid: Contains a selenium atom instead of sulfur.
4-{[(2-Hydroxyphenyl)amino]methyl}benzoic acid: Features an amino group instead of a sulfanyl group.
Uniqueness
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C14H12O3S |
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Molecular Weight |
260.31 g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C14H12O3S/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8,15H,9H2,(H,16,17) |
InChI Key |
MQWMQIPSRHKJDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)SCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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